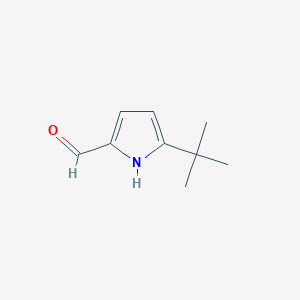

5-tert-Butyl-1H-pyrrole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-tert-Butyl-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C9H13NO . It is often used as an organic synthesis intermediate and in pharmaceutical intermediates . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of this compound is 151.21 . The InChI Key, which is a unique identifier for the compound, is ZNJCNYKORDMSSO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.27 mg/ml . It has a Lipophilicity Log Po/w (SILICOS-IT) of 2.65 .Aplicaciones Científicas De Investigación

Polymerization Catalyst

5-tert-Butyl-1H-pyrrole-2-carbaldehyde has been used in the synthesis of aluminum and zinc complexes, which act as catalysts for the ring-opening polymerization of ɛ-caprolactone. These complexes have been shown to be active in catalyzing polymerization reactions in the presence of BnOH, contributing significantly to polymer science and materials engineering (Qiao, Ma, & Wang, 2011).

Coordination Chemistry

In coordination chemistry, this compound has been used to create a multidentate pyrrolylaldiminate ligand. This ligand, when reacted with magnesium or zinc, forms dinuclear complexes that exhibit interesting structural characteristics like double-stranded helical structures (Liang, Lee, Lan, & Hung, 2004).

Organic Synthesis

In organic chemistry, this compound has been utilized in Sonogashira-type reactions, serving as a precursor for the synthesis of pyrazolo[4,3-c]pyridines. Such compounds are potentially useful in the development of new organic materials (Vilkauskaitė, Šačkus, & Holzer, 2011).

Environmental Chemistry

This compound has also been involved in environmentally friendly synthetic processes. For example, it has been used in aqueous media for the synthesis of functionalized chromones, highlighting its role in green chemistry (Mehrparvar, Balalaie, Rabbanizadeh, Rominger, & Ghabraie, 2014).

Fluorinated Pyrroles Synthesis

In the field of halogenated organic compounds, this chemical has been key in the efficient preparation of 3-fluorinated pyrroles, showcasing its versatility in organic synthesis (Surmont, Verniest, Colpaert, Macdonald, Thuring, Deroose, & De Kimpe, 2009).

Safety and Hazards

Propiedades

IUPAC Name |

5-tert-butyl-1H-pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)8-5-4-7(6-11)10-8/h4-6,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJCNYKORDMSSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(N1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine](/img/structure/B2987676.png)

![4-methoxy-N-(2-{[(4-methoxybenzoyl)amino]oxy}ethyl)benzenecarboxamide](/img/structure/B2987677.png)

![3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole](/img/structure/B2987678.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2987686.png)

![Tert-butyl 4-([(2-chloropyrimidin-5-YL)oxy]methyl)piperidine-1-carboxylate](/img/structure/B2987688.png)

![4,6-Diamino-2-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2987690.png)

![1-(benzo[d]oxazol-2-yl)-N-(3-chloro-2-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B2987691.png)